molecular formula C13H14ClFO B1324785 4-Chloro-2-fluorophenyl cyclohexyl ketone CAS No. 898769-39-6

4-Chloro-2-fluorophenyl cyclohexyl ketone

Cat. No.: B1324785
CAS No.: 898769-39-6
M. Wt: 240.7 g/mol
InChI Key: LICGCLBTRKIORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H14ClFO and a molecular weight of 240.7 g/mol It is a member of the aryl ketone family, characterized by the presence of a cyclohexyl group attached to a phenyl ring substituted with chlorine and fluorine atoms

Scientific Research Applications

4-Chloro-2-fluorophenyl cyclohexyl ketone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“4-Chloro-2-fluorophenyl cyclohexyl ketone” should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-2-fluorobenzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are employed to achieve high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorophenyl cyclohexyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-fluorobenzoic acid or 4-chloro-2-fluorobenzophenone.

    Reduction: Formation of 4-chloro-2-fluorophenyl cyclohexanol.

    Substitution: Formation of various substituted phenyl cyclohexyl ketones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenyl cyclohexyl ketone involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in nucleophilic addition reactions, where the carbonyl group reacts with nucleophiles. Additionally, the presence of chlorine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with other molecules, potentially affecting biological pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzophenone: Similar structure but lacks the cyclohexyl group.

    4-Chloro-2-fluorophenyl methyl ketone: Similar structure but has a methyl group instead of a cyclohexyl group.

    4-Chloro-2-fluorophenyl ethyl ketone: Similar structure but has an ethyl group instead of a cyclohexyl group.

Uniqueness

4-Chloro-2-fluorophenyl cyclohexyl ketone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, combined with a cyclohexyl group. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICGCLBTRKIORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642606
Record name (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-39-6
Record name (4-Chloro-2-fluorophenyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.